molecular formula C10H10N4O B15069811 6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B15069811
M. Wt: 202.21 g/mol
InChI Key: PJIRQIUNBLUWJK-UHFFFAOYSA-N
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Description

6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system containing both pyrazole and pyrimidine rings.

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

6-ethyl-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C10H10N4O/c1-3-8-6(2)13-9-7(4-11)5-12-14(9)10(8)15/h5,12H,3H2,1-2H3

InChI Key

PJIRQIUNBLUWJK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C(=CNN2C1=O)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile can be achieved through a Biginelli-type reaction. This involves the condensation of aminopyrazole with dicarbonyl components, typically without the participation of an aldehyde . The reaction conditions often include the use of a catalyst-free environment, which simplifies the process and reduces the need for additional reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonitrile Group

The carbonitrile group (-C≡N) at C3 undergoes nucleophilic substitution under basic or acidic conditions. Key transformations include:

Reaction Type Conditions Products Yield
HydrolysisH₂SO₄ (conc.), reflux, 6–8 hrsCarboxylic acid derivative (C₉H₉N₃O₂)65–78%
ReductionLiAlH₄, THF, 0–5°C, 2 hrsPrimary amine (C₉H₁₂N₄O)52%

Mechanistic Insights :

  • Hydrolysis proceeds via protonation of the nitrile nitrogen, followed by water attack to form an intermediate iminolic acid, which tautomerizes to the carboxylic acid.

  • Reduction involves the formation of a lithium aluminate complex, releasing ammonia upon workup.

Palladium-Catalyzed Cross-Coupling Reactions

The C3 carbonitrile and C5/C6 substituents enable participation in C–C bond-forming reactions:

Suzuki-Miyaura Coupling

Substrate Conditions Products Application
Aryl boronic acidsPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 hrsBiaryl derivativesKinase inhibitor development

Key Data :

  • Electron-deficient aryl boronic acids achieve higher yields (>75%) due to enhanced oxidative addition kinetics .

  • The pyrimidine ring’s electron-withdrawing effect stabilizes the palladium intermediate during catalysis .

Functionalization via Formylation

The C3 position undergoes electrophilic formylation under Vilsmeier-Haack conditions:

Reagent Conditions Product Yield
POCl₃/DMF0°C → RT, 4 hrs3-Formyl derivative (C₁₁H₁₀N₄O₂)68%

Regioselectivity :
Formylation occurs exclusively at C3 due to the high nucleophilicity of the pyrazole ring’s α-carbon, as evidenced by DFT calculations (NPA charges: C3 = -0.32 e vs. C2 = -0.18 e) .

Cycloaddition Reactions

The conjugated dihydro-pyrimidine system participates in [3+2] cycloadditions:

Dipolarophile Conditions Product Biological Relevance
Nitrile oxidesToluene, 110°C, 24 hrsIsoxazoline-fused hybridAntibacterial lead compound

Kinetic Analysis :
Second-order rate constants (k₂) range from 1.2 × 10⁻³ M⁻¹s⁻¹ (electron-poor dipolarophiles) to 4.7 × 10⁻³ M⁻¹s⁻¹ (electron-rich systems).

Oxidation at the Dihydropyrimidine Ring

The 4,7-dihydro moiety undergoes selective oxidation:

Oxidizing Agent Conditions Product Outcome
MnO₂CH₂Cl₂, RT, 8 hrsFully aromatic pyrazolo[1,5-a]pyrimidineEnhanced π-stacking in crystals

Spectroscopic Evidence :

  • UV-Vis: λₐᵦₛ shifts from 278 nm (dihydro) to 302 nm (aromatic) .

  • ¹H NMR: Disappearance of NH signals at δ 10.2–10.8 ppm .

Comparative Reactivity Table

Reaction Type Rate (k, M⁻¹s⁻¹) Activation Energy (ΔG‡, kcal/mol) Catalyst Dependence
Nucleophilic substitution0.45 ± 0.0322.1Base-sensitive
Suzuki coupling1.89 ± 0.1518.7Pd(0)/ligand system required
Formylation0.92 ± 0.0820.3Electrophilic catalyst (POCl₃)

Scientific Research Applications

6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to bind to the catalytic domain of lysine-specific demethylase 4C (JMJD2C), inhibiting its activity . This inhibition occurs through the compound’s ability to fit into the enzyme’s active site, thereby blocking substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its specific structural features and the ability to inhibit JMJD2C. This makes it a valuable tool in biochemical research and a potential lead compound for drug development.

Biological Activity

6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No. 736964-77-5) is a compound of significant interest due to its potential biological activity. Its molecular formula is C10H10N4OC_{10}H_{10}N_{4}O, with a molecular weight of 202.21 g/mol. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse pharmacological properties.

PropertyValue
Molecular FormulaC10H10N4O
Molecular Weight202.21 g/mol
CAS Number736964-77-5
PubChem CID3239476

Biological Activity

Research has highlighted various biological activities associated with this compound, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

One of the notable areas of research involves the inhibition of lysine-specific demethylase 4C (JMJD2C). The crystal structure of JMJD2C in complex with this compound has been elucidated, revealing insights into its binding interactions and inhibitory mechanisms. This interaction suggests potential applications in cancer therapy, as JMJD2C is implicated in various oncogenic processes .

Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines. For example, derivatives of this compound have shown promising results in inhibiting cell proliferation and inducing apoptosis in human cancer cells. These findings indicate its potential as a lead compound for developing new anticancer agents.

Case Studies

  • JMJD2C Inhibition : A study published in the Journal of Medicinal Chemistry detailed the synthesis and biological evaluation of various pyrazolo[1,5-a]pyrimidine derivatives, including 6-Ethyl-5-methyl-7-oxo. The results indicated that these compounds effectively inhibited JMJD2C activity, leading to reduced cell viability in cancer models .
  • Antitumor Activity : Another research article focused on the antitumor properties of pyrazolo[1,5-a]pyrimidines. The authors reported that treatment with 6-Ethyl-5-methyl-7-oxo resulted in significant tumor regression in xenograft models, supporting its further investigation as a therapeutic candidate .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Study ReferenceBiological ActivityKey Findings
JMJD2C InhibitionCrystal structure analysis revealed binding affinity.
Antitumor ActivityInduced apoptosis in cancer cell lines.
CytotoxicitySignificant reduction in cell viability observed.

Q & A

Q. What are the common synthetic routes for preparing this compound and its derivatives?

Methodological Answer: The core pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents (e.g., β-ketoesters or enaminones) . For example:

  • Step 1: React methyl 5-amino-1H-pyrazole-4-carboxylate with methyl 3-oxopentanoate derivatives under basic conditions (e.g., triethylamine in DMF) to form the dihydropyrimidine ring .
  • Step 2: Introduce substituents (e.g., ethyl, methyl) via alkylation or nucleophilic substitution. For instance, ethyl groups are introduced using iodoethane in the presence of LiOH .
  • Characterization: Melting points, IR (carbonyl stretch at ~1690 cm⁻¹), and NMR (e.g., δ ~13.69 ppm for NH protons in DMSO-d₆) confirm structural integrity .

Example Optimization Table:

Reaction ConditionYield Improvement StrategyReference
Solvent (DMF vs. Ethanol)DMF enhances solubility of intermediates
Base (LiOH vs. K₂CO₃)LiOH improves deprotection efficiency

Q. What spectroscopic methods confirm the structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Key signals include:
    • NH protons at δ 13.69 ppm (DMSO-d₆, exchangeable) .
    • Pyrimidine carbons at δ 159–165 ppm .
  • IR Spectroscopy: Stretches at ~2220 cm⁻¹ (C≡N), ~1690 cm⁻¹ (C=O) .
  • Mass Spectrometry: ESI-HRMS confirms molecular ions (e.g., [M+H]+ = 497.2857 for C₂₆H₃₇N₆O₄) .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content must align with theoretical values (±5%) .

Q. How can contradictions in NMR data for novel derivatives be resolved?

Methodological Answer: Discrepancies often arise from dynamic proton exchange or tautomerism. Strategies include:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals (e.g., distinguishing NH from aromatic protons) .
  • X-ray Crystallography: Definitive confirmation of regiochemistry (e.g., X-ray structure of compound 4a in ).
  • Computational Validation: Compare experimental NMR shifts with DFT-predicted values .

Q. How do substituents influence biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance binding to hydrophobic enzyme pockets (e.g., KDM5 inhibition by CPI-455 in ).
    • Aminoethyl Side Chains: Improve solubility and pharmacokinetics (e.g., BCATm inhibitor 61 in ).

Q. What computational methods predict reactivity and crystallinity?

Methodological Answer:

  • Density Functional Theory (DFT): Models transition states for cyclocondensation reactions .
  • Hydrogen-Bonding Analysis (Etter’s Rules): Predicts crystal packing motifs (e.g., graph set analysis in ).
  • Molecular Dynamics (MD): Simulates solubility in physiological buffers .

Example Physicochemical Predictions ():

PropertyPredicted ValueRelevance to Drug Design
pKa-5.10 ± 0.60Impacts ionization at physiological pH
LogP3.2 (estimated)Determines membrane permeability

Q. How are reaction mechanisms validated for complex derivatives?

Methodological Answer:

  • Isolation of Intermediates: Trapping open-chain intermediates (e.g., compound 11 in ) confirms stepwise pathways.
  • Kinetic Isotope Effects (KIE): Differentiates concerted vs. stepwise mechanisms.
  • In Situ NMR Monitoring: Tracks real-time proton shifts during reactions .

Q. How to optimize yields in multi-component reactions?

Methodological Answer:

  • Catalyst Screening: Use organocatalysts (e.g., proline derivatives) for asymmetric synthesis .
  • Solvent-Free Conditions: Reduce side reactions (e.g., microwave-assisted synthesis in ).
  • DoE (Design of Experiments): Statistically optimize temperature, stoichiometry, and time .

Yield Optimization Table ():

ParameterOptimal ValueYield Improvement (%)
Temperature120°C+25
Solvent (DMF)5 mL/mmol+15

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